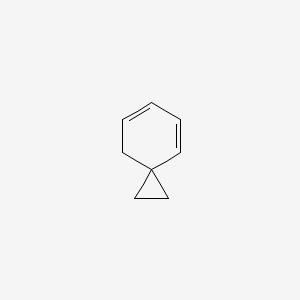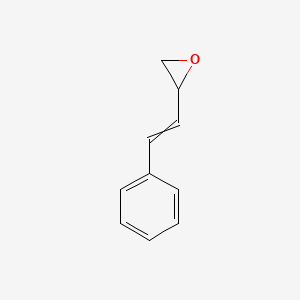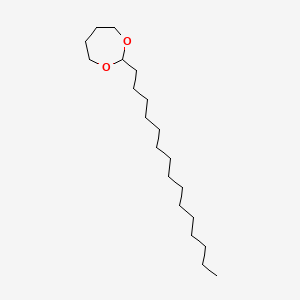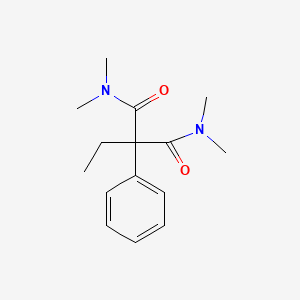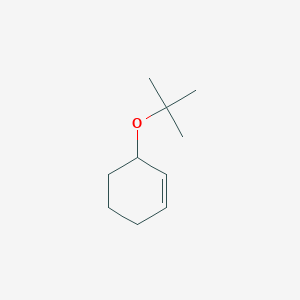
Tert-butyl cyclohex-2-en-1-yl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl cyclohex-2-en-1-yl ether is an organic compound with the molecular formula C10H18O. It is characterized by a cyclohexene ring substituted with a tert-butyl group and an ether linkage. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl cyclohex-2-en-1-yl ether can be synthesized through several methods. One common approach involves the reaction of cyclohex-2-en-1-ol with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ether compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to enhance the reaction efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl cyclohex-2-en-1-yl ether undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Substituted ethers
Wissenschaftliche Forschungsanwendungen
Tert-butyl cyclohex-2-en-1-yl ether finds applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of tert-butyl cyclohex-2-en-1-yl ether involves its interaction with molecular targets through its ether linkage and cyclohexene ring. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl cyclohexan-1-ol, 4-tert-: Similar structure with a hydroxyl group instead of an ether linkage.
2-tert-Butylcyclohexanone: Contains a ketone group instead of an ether linkage.
Uniqueness
Tert-butyl cyclohex-2-en-1-yl ether is unique due to its ether linkage combined with a cyclohexene ring, which imparts distinct chemical reactivity and stability. This combination makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
40648-13-3 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxy]cyclohexene |
InChI |
InChI=1S/C10H18O/c1-10(2,3)11-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3 |
InChI-Schlüssel |
RQIDXWBKLQKAPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1CCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)

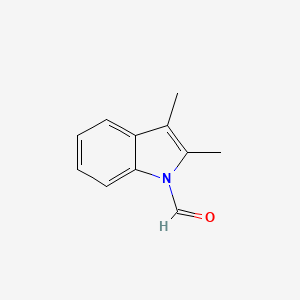
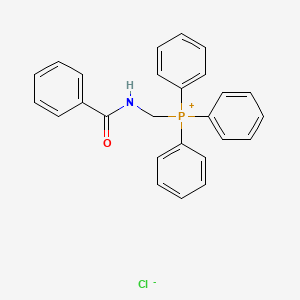
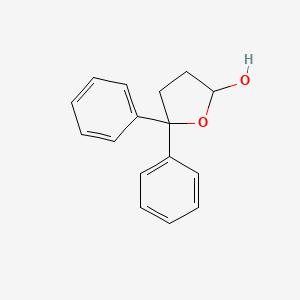

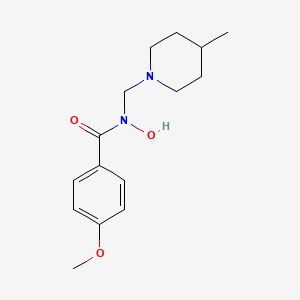
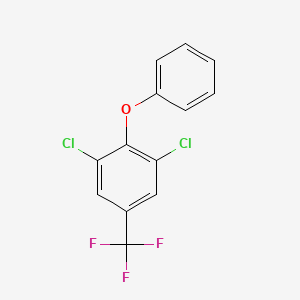
![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)
